molecular formula C11H13I B8380842 2-(2-Iodoethyl)indane

2-(2-Iodoethyl)indane

Cat. No.: B8380842
M. Wt: 272.12 g/mol
InChI Key: GATUUSFIQPRJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Iodoethyl)indane is an organoiodine compound derived from the indane framework (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring). The compound features a 2-iodoethyl substituent (-CH₂CH₂I) attached to the second carbon of the indane core.

The molecular formula of this compound is estimated as C₁₁H₁₃I, with a molecular weight of approximately 272.13 g/mol. The iodine atom in the ethyl chain significantly influences its physicochemical properties, including polarizability, bond stability, and reactivity in substitution reactions.

Properties

Molecular Formula

C11H13I

Molecular Weight

272.12 g/mol

IUPAC Name

2-(2-iodoethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13I/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2

InChI Key

GATUUSFIQPRJQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)CCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 2-Methyl Indane (C₁₀H₁₂)

Key Differences :

  • Substituent : 2-Methyl indane has a methyl group (-CH₃) at the second carbon, whereas 2-(2-Iodoethyl)indane features a bulkier, electron-rich iodoethyl (-CH₂CH₂I) group.
  • Molecular Weight : The iodine atom increases the molecular weight of this compound (272.13 g/mol) compared to 2-methyl indane (132.20 g/mol) .
  • Reactivity : The C-I bond in this compound is weaker than the C-C bond in 2-methyl indane, making the former more reactive in nucleophilic substitution (e.g., Suzuki coupling or iodide displacement).

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Reactivity
This compound C₁₁H₁₃I -CH₂CH₂I 272.13 High susceptibility to SN2 reactions
2-Methyl Indane C₁₀H₁₂ -CH₃ 132.20 Stable; inert in most substitution reactions

Comparison with Aminoethyl Chlorides

Aminoethyl chlorides, such as 2-(N,N-Dimethylamino)ethyl chloride (C₄H₁₀ClN, CAS 107-99-3) and 2-(Diethylamino)ethyl chloride (C₆H₁₄ClN, CAS 76-93-7), share an ethyl chain with a halogen or amino group. Key contrasts include:

  • Functional Groups: Aminoethyl chlorides prioritize amine-mediated reactivity (e.g., alkylation in drug synthesis), while this compound’s iodine enhances its role as a leaving group in cross-coupling reactions .

Table 2: Functional Group Influence

Compound Backbone Functional Group Primary Applications
This compound Indane -CH₂CH₂I Cross-coupling; radiopharmaceuticals
2-(N,N-Dimethylamino)ethyl chloride Linear chain -Cl, -N(CH₃)₂ Pharmaceuticals, surfactants

Comparison with Benzilic Acid Derivatives

Benzilic acid (C₁₄H₁₂O₃, CAS 76-93-7) features a diphenylhydroxyacetic acid structure. While unrelated in backbone, its hydroxyl and carboxylic acid groups contrast sharply with this compound’s nonpolar iodine substituent:

  • Solubility : Benzilic acid is polar and water-soluble, whereas this compound is likely lipid-soluble due to its aromatic and alkyl-halide components .
  • Synthetic Utility : Benzilic acid participates in esterification and salt formation, while this compound is tailored for halogen-exchange or coupling reactions.

Research Implications and Gaps

  • Reactivity Studies : The iodine in this compound could facilitate its use in transition-metal-catalyzed reactions , though direct studies are absent in the evidence.
  • Toxicity and Handling: Aminoethyl chlorides (e.g., ) are regulated due to toxicity; similar precautions may apply to iodinated analogs.
  • Data Limitations: No evidence directly addresses this compound’s synthesis or applications. Further research is needed to validate inferred properties.

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